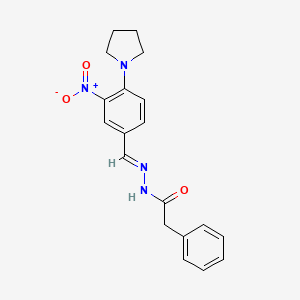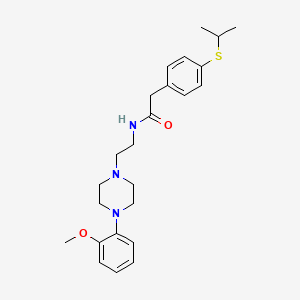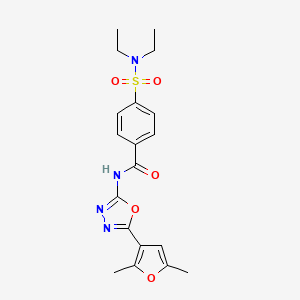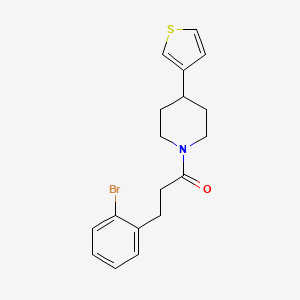
(4-Bromo-3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of urea derivatives, including “(4-Bromo-3-fluorophenyl)urea”, involves the reaction of an isocyanate with an aniline . For example, 1-(4-bromo-3-ethoxyphenyl)-3-(4-fluorophenyl)urea was synthesized from 4-fluorophenyl isocyanate and 4-bromo-3-ethoxyaniline .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and LCMS . The structure can also be confirmed by X-ray diffraction .Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)urea depends on its target. As an anticancer agent, it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. As a protein kinase C inhibitor, it inhibits the activity of the enzyme by binding to its catalytic domain. As an acetylcholinesterase inhibitor, it inhibits the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target. As an anticancer agent, it induces apoptosis and inhibits cell proliferation, leading to a decrease in tumor growth. As a protein kinase C inhibitor, it can affect various cellular processes such as cell proliferation, differentiation, and apoptosis. As an acetylcholinesterase inhibitor, it can affect cholinergic neurotransmission, leading to various physiological effects such as muscle contraction, heart rate, and cognitive function.
Advantages and Limitations for Lab Experiments
(4-Bromo-3-fluorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and isolate, and its mechanism of action has been studied extensively. Moreover, it has been shown to have potential as an anticancer agent, protein kinase C inhibitor, and acetylcholinesterase inhibitor, making it a versatile compound for different research applications. However, this compound also has some limitations for lab experiments. It can be toxic at high concentrations, and its effects on non-target molecules and cells are not fully understood.
Future Directions
There are several future directions for the study of (4-Bromo-3-fluorophenyl)urea. One direction is to explore its potential as a therapeutic agent for different types of cancer. Another direction is to investigate its effects on other cellular processes and signaling pathways. Moreover, the development of more selective inhibitors of protein kinase C and acetylcholinesterase could lead to better understanding of their roles in different physiological and pathological conditions. Finally, the study of this compound in combination with other compounds could lead to the development of more effective treatments for various diseases.
Synthesis Methods
(4-Bromo-3-fluorophenyl)urea can be synthesized using different methods. One of the most common methods is the reaction between 4-bromo-3-fluoroaniline and urea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or water, and the product is isolated by filtration and recrystallization. Other methods include the reaction between 4-bromo-3-fluorophenyl isocyanate and ammonia or the reaction between 4-bromo-3-fluoroaniline and phosgene followed by reaction with ammonia.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)urea has been used in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential inhibitor of protein kinase C, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Moreover, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Safety and Hazards
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGFWBSBTWFYQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)



![8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2382665.png)


![6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B2382671.png)
![N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2382676.png)

![2,5-dimethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2382679.png)
![4,4,5,5-Tetramethyl-2-[4-(oxan-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382681.png)